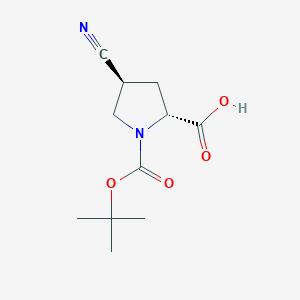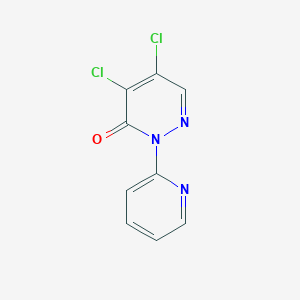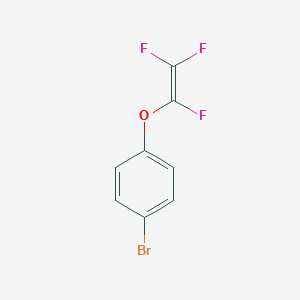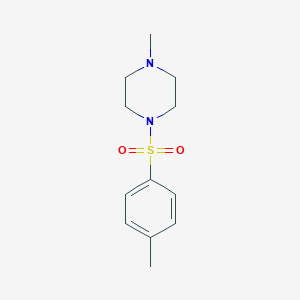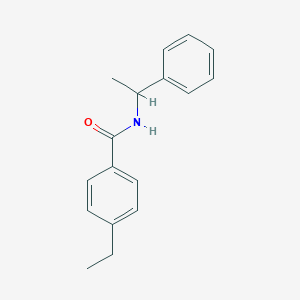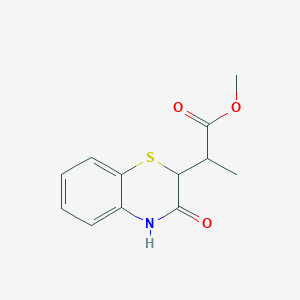
methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of benzothiazine derivatives that have been studied extensively for their biological activities. Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate is synthesized using a specific method that involves the reaction of various chemicals.
作用機序
The mechanism of action of methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. The compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. The compound has also been shown to bind to various receptors such as the dopamine D2 receptor and the adenosine A1 receptor.
Biochemical and Physiological Effects:
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the growth of various bacterial and fungal strains. The compound has also been shown to exhibit antitumor activity in various cancer cell lines. The compound has been shown to inhibit the activity of various enzymes and receptors in the body, which may contribute to its biological activities.
実験室実験の利点と制限
The advantages of using methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate in lab experiments include its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to exhibit antibacterial, antifungal, and antitumor activities in various in vitro and in vivo studies. The limitations of using this compound in lab experiments include the need for careful handling due to its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
For research on methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate include further studies on its mechanism of action and its potential use as a therapeutic agent for various diseases. The compound has shown promising results in various in vitro and in vivo studies, but further research is needed to fully understand its potential applications. The development of new and improved synthesis methods for this compound may also be an area of future research.
合成法
The synthesis of methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate involves the reaction of 2-aminobenzenethiol with ethyl acetoacetate in the presence of acetic acid and acetic anhydride. The reaction proceeds through a series of steps that result in the formation of the desired product. The yield of the reaction is dependent on various factors such as the reaction time, temperature, and the concentration of the reactants. The purity of the product is also important for its use in scientific research.
科学的研究の応用
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit antibacterial, antifungal, and antitumor activities in various in vitro and in vivo studies. The compound has also been studied for its potential use as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
17547-89-6 |
|---|---|
分子式 |
C12H13NO3S |
分子量 |
251.3 g/mol |
IUPAC名 |
methyl 2-(3-oxo-4H-1,4-benzothiazin-2-yl)propanoate |
InChI |
InChI=1S/C12H13NO3S/c1-7(12(15)16-2)10-11(14)13-8-5-3-4-6-9(8)17-10/h3-7,10H,1-2H3,(H,13,14) |
InChIキー |
MUMHZPJCLHFCOF-UHFFFAOYSA-N |
SMILES |
CC(C1C(=O)NC2=CC=CC=C2S1)C(=O)OC |
正規SMILES |
CC(C1C(=O)NC2=CC=CC=C2S1)C(=O)OC |
その他のCAS番号 |
17547-89-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



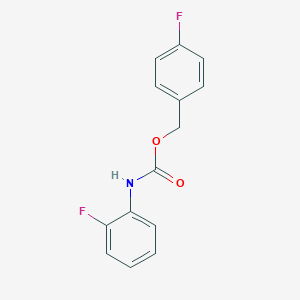
![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)


![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)
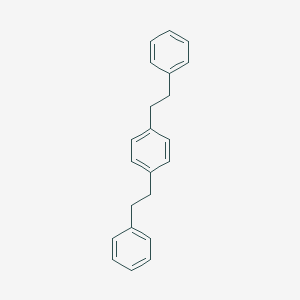
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)

